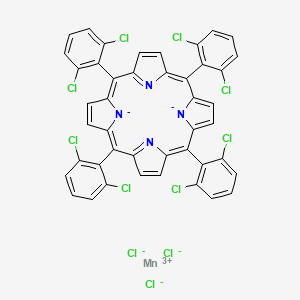
ManganeseTetrakis(2,6-dichlorophenyl)porphyrinChloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is a complex organic compound with the chemical formula C44H20Cl9MnN4 and a molecular weight of 978.67 g/mol . This compound is a type of metalloporphyrin, which are known for their unique structural and functional properties. It appears as a deep green crystalline substance and is soluble in organic solvents such as chloroform, methanol, and dichloromethane .
Preparation Methods
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride can be synthesized by reacting 2,6-dichlorophenylporphyrin with manganese chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the metalloporphyrin complex . The specific synthetic routes and reaction conditions can be found in organic synthesis literature. Industrial production methods may involve scaling up this reaction while maintaining the necessary conditions to achieve high yields and purity.
Chemical Reactions Analysis
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can catalyze the oxidation of alkenes and other substrates.
Reduction: Although less common, reduction reactions involving this compound can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, where ligands in the porphyrin ring are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various organic solvents to facilitate the reactions . The major products formed depend on the specific substrates and reaction conditions used.
Scientific Research Applications
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride exerts its effects involves the formation of reactive manganese-oxo species. These species can interact with various substrates, facilitating oxidation and other chemical transformations . The molecular targets and pathways involved include the activation of oxygen and the transfer of oxygen atoms to substrates, mimicking the action of natural oxidizing enzymes .
Comparison with Similar Compounds
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride can be compared with other metalloporphyrins, such as:
Manganese Tetrakis(pentafluorophenyl)porphyrin Chloride: This compound has similar catalytic properties but differs in the substituents on the porphyrin ring.
Iron Tetrakis(2,6-dichlorophenyl)porphyrin Chloride: This iron-based compound also exhibits catalytic activity but has different reactivity and stability profiles.
The uniqueness of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride lies in its specific structural features and the resulting catalytic properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C44H20Cl11MnN4-2 |
|---|---|
Molecular Weight |
1049.6 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride |
InChI |
InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 |
InChI Key |
WNQYGFMXFKOTOZ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


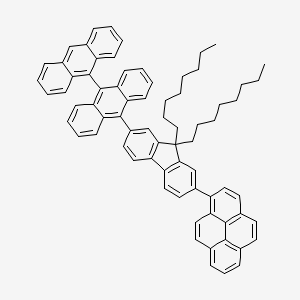
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)
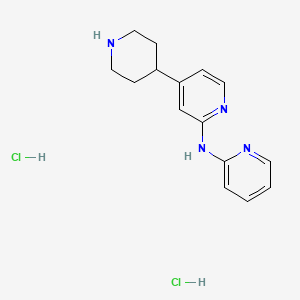
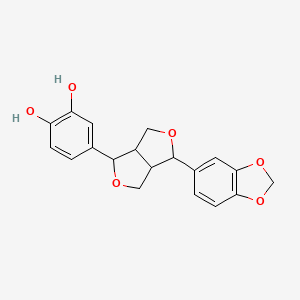
![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)
![[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B15126117.png)
![N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide](/img/structure/B15126128.png)
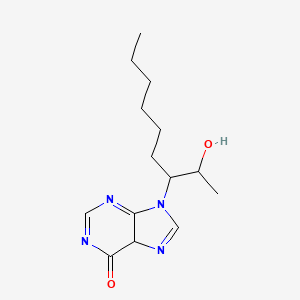
![[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid](/img/structure/B15126133.png)
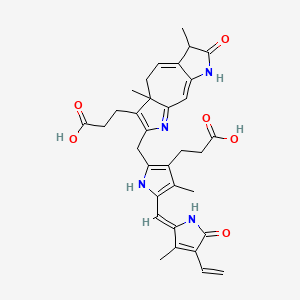
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
![N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15126152.png)
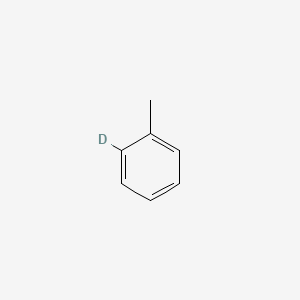
![N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide](/img/structure/B15126162.png)
